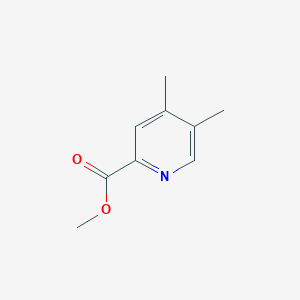

2-Pyridinecarboxylic acid, 4,5-dimethyl-, methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Pyridinecarboxylic acid, methyl ester, also known as Methyl picolinate or Methyl 2-pyridinecarboxylate, is a derivative of pyridine with a molecular formula of C7H7NO2 . It is used as a pharmaceutical intermediate .

Molecular Structure Analysis

The molecular structure of 2-Pyridinecarboxylic acid, methyl ester consists of a pyridine ring with a methoxy carbonyl group attached .Physical And Chemical Properties Analysis

2-Pyridinecarboxylic acid, methyl ester has a molecular weight of 137.1360 . It has a boiling point between 389-392 K under reduced pressure .Applications De Recherche Scientifique

Synthetic Organic Chemistry Applications

"2-Pyridinecarboxylic acid, 4,5-dimethyl-, methyl ester" is utilized in the synthesis of complex molecules. It serves as a precursor in coupling reactions and esterification processes to produce a variety of esters and derivatives under mild conditions. For example, the reaction of carboxylic acids with di-2-pyridyl carbonate, in the presence of 4-dimethylamino pyridine as a catalyst, affords corresponding esters in high yields, illustrating the compound's role in facilitating efficient ester formation (Kim Sunggak, Lee Jae In, Ko Young Kwan, 1984).

Enzyme Catalysis and Stereoselectivity

Research on the enzyme catalysis of "this compound" derivatives highlights its significance in achieving high enantioselectivity in chemical reactions. Studies demonstrate the influence of acyl chain length and branching on the enantioselectivity of lipase-catalyzed reactions, indicating the compound's utility in preparing enantiomerically pure substances, which are crucial for drug development (A. Sobolev et al., 2002).

Chemical Analysis and Characterization

The compound also finds application in analytical chemistry, where it's used for the study of its electrochemical properties. Research involving voltammetry and polarography provides insights into the electrochemical behavior of "this compound" and its derivatives, contributing to the understanding of its reactivity and interaction with other molecules (R. Lejeune, Esther García, Thierry Vertcour, L. Thunus, 1992).

Material Science and Ligand Design

Moreover, the compound's role extends to material science and ligand design, where its derivatives are investigated for binding affinities and complex formation with metals. This research is pivotal for developing new materials and catalysts with specific properties, such as selectivity and stability, for industrial applications (M. Napitupulu et al., 2006).

Propriétés

IUPAC Name |

methyl 4,5-dimethylpyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-4-8(9(11)12-3)10-5-7(6)2/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCXHTWJBGECCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-1-{2,5-dimethyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B2747487.png)

![7-hydroxy-1,3-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2747489.png)

![(2Z)-6-bromo-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2747494.png)

![[1-(2-Methoxyphenyl)cyclopentyl]methanamine](/img/structure/B2747500.png)

![2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-benzylacetamide](/img/structure/B2747502.png)